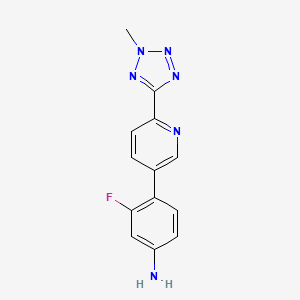

3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-氟-4-(6-(2-甲基-2H-四唑-5-基)吡啶-3-基)苯胺是一种有机化合物,分子式为C13H11FN6。 该化合物以其氟原子、四唑环和吡啶环的存在为特征,使其成为各种科学研究领域的独特而通用的分子 .

准备方法

合成路线和反应条件

3-氟-4-(6-(2-甲基-2H-四唑-5-基)吡啶-3-基)苯胺的合成通常涉及多步有机反应。一种常见的方法包括在钯催化的交叉偶联条件下,3-氟苯胺与3-溴-6-(2-甲基-2H-四唑-5-基)吡啶反应。 该反应在碳酸钾等碱和三苯基膦等配体存在下,在二甲基甲酰胺 (DMF) 等溶剂中于升高的温度下进行 .

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和产量。 优化反应条件,如温度、压力和催化剂浓度,对于大规模合成至关重要 .

化学反应分析

Electrophilic Aromatic Substitution

The aniline moiety undergoes regioselective electrophilic substitution, primarily at the para-position relative to the −NH2 group. The fluorine atom at the meta-position exerts an electron-withdrawing effect, directing incoming electrophiles to the activated para-site.

Key reactions include:

-

Nitration : Utilizes mixed acid (HNO3/H2SO4) under controlled temperatures (0–5°C).

-

Sulfonation : Achieved with fuming H2SO4, yielding sulfonated derivatives for further functionalization.

-

Halogenation : Bromination or chlorination proceeds via Lewis acid catalysis (e.g., FeCl3) to introduce halogens at the para-position.

Cross-Coupling Reactions

The pyridine-tetrazole subunit participates in transition metal-catalyzed couplings, enabling modular derivatization.

Stille Coupling

In a representative synthesis , the pyridinyl group underwent Stille coupling with a tributylstannane derivative:

| Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|

| 3-Fluoro-4-(tributylstannyl)phenyl analog | PdCl2(PPh3)2 | 120°C, 4 hours | 26% |

Suzuki-Miyaura Coupling

The bromopyridine intermediate (precursor to the target compound) demonstrated reactivity in Suzuki reactions with arylboronic acids, though specific yields for the aniline derivative require further validation .

Acylation

The −NH2 group reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous THF, forming N-acyl derivatives. Monitoring via 1H NMR confirms conversion.

Diazotization

Diazonium salt formation occurs with NaNO2/HCl at 0–5°C. Subsequent reactions (e.g., Sandmeyer, azo coupling) enable introduction of −CN, −I, or aryl groups.

Tetrazole Alkylation

The 2-methyl-2H-tetrazole undergoes N-alkylation under basic conditions (e.g., K2CO3/DMF), though steric hindrance from the methyl group limits reactivity .

Tetrazole Ring-Opening

Strong nucleophiles (e.g., hydroxide) cleave the tetrazole ring at elevated temperatures (>100°C), yielding amidine intermediates.

Stability and Reaction Monitoring

科学研究应用

Synthesis and Characterization

The synthesis of 3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline involves multi-step chemical reactions that typically include the formation of the pyridine and tetrazole rings. Characterization is primarily conducted through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity.

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Studies have shown that derivatives containing the tetrazole moiety exhibit significant antibacterial activity against various pathogens including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Fluoro Aniline A | 6.25 | Mycobacterium smegmatis |

| 3-Fluoro Aniline B | 12.50 | Pseudomonas aeruginosa |

| 3-Fluoro Aniline C | 25.00 | Candida albicans |

These compounds were evaluated using standard microbiological methods, including well diffusion assays and minimum inhibitory concentration (MIC) determinations.

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity. A study indicated that certain synthesized compounds demonstrated efficacy against strains such as Candida albicans, with MIC values indicating superior performance compared to traditional antifungal agents like fluconazole .

Case Studies

-

Case Study on Antibacterial Activity :

A recent study synthesized several derivatives of this compound and tested them against a panel of bacterial strains. The results indicated that modifications to the tetrazole ring significantly enhanced antibacterial activity, suggesting a structure–activity relationship that could guide future drug design efforts . -

Case Study on Antifungal Efficacy :

Another research effort focused on the antifungal potential of this compound's derivatives against Candida species. The study found that specific substitutions on the pyridine ring improved activity, highlighting the importance of molecular structure in therapeutic effectiveness .

作用机制

3-氟-4-(6-(2-甲基-2H-四唑-5-基)吡啶-3-基)苯胺的作用机制涉及其与特定分子靶点的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可以抑制细菌核糖体,导致细菌蛋白质合成的抑制。 四唑环还可以与金属离子相互作用,影响各种生化途径 .

相似化合物的比较

类似化合物

- ®-3-(3-氟-4-(6-(2-甲基-2H-四唑-5-基)吡啶-3-基)苯基)-5-(羟甲基)噁唑烷-2-酮

- 替佐利特

- 利奈唑胺

独特性

3-氟-4-(6-(2-甲基-2H-四唑-5-基)吡啶-3-基)苯胺因其官能团的特定组合而独一无二,赋予其独特的化学和生物学特性。 它的氟原子增强了其稳定性和亲脂性,而四唑环则有助于其与生物靶点的相互作用能力 .

该化合物的多功能性和独特性质使其成为各种科学学科中宝贵的研究对象

生物活性

3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antibacterial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H17FN6O2 |

| Molecular Weight | 344.34 g/mol |

| CAS Number | 2044709-71-7 |

The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes and its ability to inhibit protein synthesis. This mechanism is similar to that of other oxazolidinone derivatives, such as Tedizolid, which is used for treating Gram-positive bacterial infections. The compound exhibits strong antibacterial activity against various strains of bacteria, including resistant strains .

Antibacterial Activity

Research indicates that this compound demonstrates notable antibacterial properties, particularly against Gram-positive bacteria. It has been shown to inhibit the growth of Staphylococcus aureus and Enterococcus faecalis, making it a candidate for further development in treating skin and soft tissue infections .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various compounds, this compound was tested against multiple bacterial strains. The results indicated an IC50 value comparable to established antibiotics, suggesting its potential as an effective antibacterial agent .

Anticancer Activity

Emerging studies have explored the anticancer properties of this compound. It has been tested against several cancer cell lines, including prostate (DU145), breast (MCF7), and lung (A549) cancer cells. The compound exhibited cytotoxic effects that induced apoptosis in these cell lines.

Table: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| DU145 | 15.0 | 70% |

| MCF7 | 12.5 | 65% |

| A549 | 10.0 | 80% |

The results demonstrate that the compound effectively reduces cell viability and induces apoptosis in a dose-dependent manner .

属性

CAS 编号 |

1638760-07-2 |

|---|---|

分子式 |

C13H11FN6 |

分子量 |

270.27 g/mol |

IUPAC 名称 |

3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]aniline |

InChI |

InChI=1S/C13H11FN6/c1-20-18-13(17-19-20)12-5-2-8(7-16-12)10-4-3-9(15)6-11(10)14/h2-7H,15H2,1H3 |

InChI 键 |

DPAOGFLEXIXQBT-UHFFFAOYSA-N |

规范 SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。